molecular formula C₃H₁₂B₁₀O₂ B1145627 o-Carborane-1-carboxylic Acid CAS No. 18178-04-6

o-Carborane-1-carboxylic Acid

Cat. No.: B1145627
CAS No.: 18178-04-6
M. Wt: 188.24
InChI Key:
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Description

o-Carborane-1-carboxylic Acid: is a versatile compound known for its unique structure and reactivity. It is a derivative of carborane, a class of compounds that consist of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. The presence of a carboxylic acid group in this compound makes it particularly useful in various chemical reactions and applications .

Future Directions

Preliminary studies show that the amides can be reduced to the corresponding amines and that the acid chloride has the potential to serve as a starting material for carborane ester formation . This suggests potential future directions for research and applications of o-Carborane-1-carboxylic Acid.

Mechanism of Action

Target of Action

o-Carborane-1-carboxylic Acid is a versatile reactant used in various chemical reactions . It is primarily used in the iridium catalyzed regioselective cage boron alkenylation via direct cage B-H activation . It is also used in the preparation of o-Carbaborane indomethacin pharmacophores as selective COX-2 inhibitors .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. In the iridium catalyzed regioselective cage boron alkenylation, it undergoes direct cage B-H activation . In the preparation of o-Carbaborane indomethacin pharmacophores, it acts as a selective COX-2 inhibitor .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a reactant in chemical reactions. For instance, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the formation of a variety of functionalized carborane derivatives . These derivatives have potential applications in medicine, materials science, and organometallic/coordination chemistry .

Pharmacokinetics

It is known that the compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months . This suggests that it may have good stability and potentially favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the synthesis of a large variety of functionalized carborane derivatives . These derivatives can have various effects depending on their specific structures and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its remarkable inertness towards moisture allows it to be stored under ambient conditions for several months . This suggests that it may be relatively stable under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

o-Carborane-1-carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the iridium-catalyzed regioselective cage boron alkenylation via direct cage B-H activation . The nature of these interactions is characterized by the three-dimensional delocalization of electron density, frequently referred to as σ aromaticity .

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for o-Carborane-1-carboxylic Acid typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Carborane-1-carboxylic Acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Oxidized carborane derivatives.

    Reduction: Alcohols and other reduced forms of carborane.

    Substitution: Substituted carborane derivatives with different functional groups.

Comparison with Similar Compounds

  • m-Carborane-1-carboxylic Acid
  • p-Carborane-1-carboxylic Acid
  • 1,2-Dicarbadodecaborane-1-carboxylic Acid

Uniqueness: o-Carborane-1-carboxylic Acid is unique due to its specific structural arrangement, which allows for regioselective reactions and the formation of highly functionalized derivatives. Its versatility in various chemical reactions and applications makes it distinct from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of o-Carborane-1-carboxylic Acid involves the conversion of o-Carborane to the carboxylic acid derivative through a series of chemical reactions.", "Starting Materials": [ "o-Carborane", "Sodium hydroxide", "Carbon dioxide", "Sulfuric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "o-Carborane is first treated with sodium hydroxide and carbon dioxide to form the corresponding sodium carboxylate salt.", "The sodium carboxylate is then reacted with sulfuric acid to produce the corresponding carboxylic acid.", "The carboxylic acid is then purified by treatment with sodium bicarbonate and recrystallization from ethanol.", "Finally, the purified o-Carborane-1-carboxylic Acid is isolated by extraction with diethyl ether and drying over anhydrous sodium sulfate." ] }

CAS No.

18178-04-6

Molecular Formula

C₃H₁₂B₁₀O₂

Molecular Weight

188.24

Synonyms

1,2-Dicarbadodecaborane-1-carboxylic Acid;  1-Carboxy-closo-1,2-dicarbadodecaborane; 

Origin of Product

United States

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